molecular formula C12H10ClN3O2 B7987787 Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Cat. No.: B7987787
M. Wt: 263.68 g/mol
InChI Key: KMLCTDJGZVGBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-chloropyridine with ethyl 2-aminopyrimidine-4-carboxylate under basic conditions, followed by chlorination to introduce the chlorine atom at the 6-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. The chlorine atom at the 6-position of the pyrimidine ring further enhances its reactivity and potential for derivatization .

Properties

IUPAC Name

ethyl 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCTDJGZVGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.